molecular formula C20H13N7O B2368773 2-{3-[1-PHENYL-5-(PYRIDIN-4-YL)-1H-1,2,3-TRIAZOL-4-YL]-1,2,4-OXADIAZOL-5-YL}PYRIDINE CAS No. 1251619-54-1

2-{3-[1-PHENYL-5-(PYRIDIN-4-YL)-1H-1,2,3-TRIAZOL-4-YL]-1,2,4-OXADIAZOL-5-YL}PYRIDINE

Cat. No.: B2368773
CAS No.: 1251619-54-1
M. Wt: 367.372
InChI Key: LJNBJQODHCLGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}pyridine is a complex heterocyclic compound that features multiple aromatic rings and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. This is followed by the formation of the oxadiazole ring through a cyclization reaction involving a nitrile oxide intermediate. The final step involves the coupling of the triazole-oxadiazole intermediate with a pyridine derivative under suitable reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry methods may be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-{3-[1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazole or oxadiazole derivatives, while substitution reactions may introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-{3-[1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the aggregation of certain proteins, such as alpha-synuclein, which is implicated in neurodegenerative diseases . Additionally, the compound may interact with cellular signaling pathways, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Shares the triazole and pyridine moieties but differs in the overall structure.

    5-(4-Chlorobenzoyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: Contains a pyrazole ring instead of an oxadiazole ring.

    3-(3-Chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl)pyridine: Features an isoxazole ring fused to a pyridine ring.

Uniqueness

2-{3-[1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}pyridine is unique due to its combination of triazole, oxadiazole, and pyridine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(1-phenyl-5-pyridin-4-yltriazol-4-yl)-5-pyridin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N7O/c1-2-6-15(7-3-1)27-18(14-9-12-21-13-10-14)17(24-26-27)19-23-20(28-25-19)16-8-4-5-11-22-16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNBJQODHCLGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C3=NOC(=N3)C4=CC=CC=N4)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.